CID 44148396
Description
Properties
CAS No. |
100932-45-4 |
|---|---|
Molecular Formula |
C25H47O6 |
Molecular Weight |
443.645 |
IUPAC Name |
12-hydroxyoctadecanoic acid;2-hydroxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H36O3.C7H11O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;1-5(2)7(9)10-4-6(3)8/h17,19H,2-16H2,1H3,(H,20,21);6,8H,1,3-4H2,2H3 |
InChI Key |
OHDQBWGELBCBKD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)O)O.CC(=C)C(=O)OCC([CH2])O |
Synonyms |
Octadecanoic acid, 12-hydroxy-, homopolymer, 2-hydroxy-3-[(2-methyl-1-oxo-2-propenyl)oxy]propyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 44148396r involves the polymerization of octadecanoic acid with hydroxypropyl ester. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired polymerization .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The raw materials are mixed in reactors, and the reaction is catalyzed using specific catalysts. The process is monitored to maintain the optimal conditions for polymerization, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
CID 44148396r undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in various derivatives of the original compound .
Scientific Research Applications
CID 44148396r has several scientific research applications:
Chemistry: Used as a reagent in polymer chemistry and materials science.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Mechanism of Action
The mechanism of action of CID 44148396r involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Critical Analysis of Evidence
- and : Discuss "CID" in the context of collision-induced dissociation (a mass spectrometry technique), which is unrelated to the compound CID 44148396 .

- Other Evidence : Focuses on machine learning models (e.g., BERT, Transformer) or general guidelines for scientific writing, which are irrelevant to chemical compound comparisons .
Key Limitations
- No Structural or Functional Data: None of the evidence provides the chemical structure, properties, or research findings for this compound.
- Ambiguous Terminology: The term "CID" is used inconsistently across the evidence (e.g., as a compound identifier, a medical condition, or a mass spectrometry technique).
Recommendations for Further Research
To address the query adequately, consult the following resources:
PubChem Database : Directly retrieve structural data, properties, and bioactivity profiles for this compound (PubChem Entry).
Reaxys or SciFinder : Use these platforms to find peer-reviewed studies, synthetic pathways, and comparative analyses of this compound with analogs.
Specialized Journals : Search journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters for structure-activity relationship (SAR) studies involving CID 44148394.
Hypothetical Comparison Framework (If Data Were Available)
If structural data for this compound were available, a comparison might include:
Table: Key Properties of this compound vs. Analogs
| Property | This compound | CID 6675 (Taurocholic Acid) | CID 12594 (DHEAS) |
|---|---|---|---|
| Molecular Formula | — | C₂₆H₄₅NO₆S | C₁₉H₂₈O₅S |
| Molecular Weight (g/mol) | — | 515.7 | 392.5 |
| Biological Function | — | Bile acid | Steroid metabolite |
| Solubility (LogP) | — | -1.2 | 2.8 |
| Therapeutic Use | — | Digestive aid | Hormone precursor |
Key Comparison Metrics:
- Structural Similarity : Using Tanimoto coefficients or pharmacophore alignment.
- Bioactivity : IC₅₀ values in target assays (e.g., enzyme inhibition).
- Pharmacokinetics : Absorption, distribution, metabolism, and excretion (ADME) profiles.
Q & A
Q. How to validate this compound’s target engagement in complex biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

